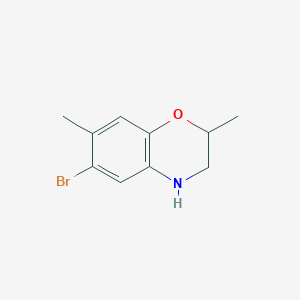

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Overview

Description

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine (6-Br-2,7-DM-3,4-DH-2H-1,4-Bz) is a heterocyclic compound that has received attention in recent years due to its unique properties. 6-Br-2,7-DM-3,4-DH-2H-1,4-Bz is a brominated derivative of benzoxazine, a five-membered ring containing two nitrogen atoms and three carbon atoms. It is a highly stable compound with a high boiling point, and it is insoluble in water. 6-Br-2,7-DM-3,4-DH-2H-1,4-Bz has been studied for its potential to be used in a variety of applications, such as in the synthesis of drugs, in the production of polymers, and as a catalyst.

Scientific Research Applications

Potassium Channel Activators

A study explored the synthesis and structure-activity relationship of 3,4-dihydro-2H-1,4-benzoxazine derivatives, revealing strong potassium channel-activating effects. This research identified compounds with potent oral antihypertensive effects in hypertensive rats, highlighting the therapeutic potential of these derivatives in cardiovascular health (Matsumoto et al., 1996).

Polymer Chemistry

Another significant application lies in polymer chemistry. The reaction of benzoxazine-based phenolic resins with various acids and phenols as catalysts was examined, providing insights into the curing processes and properties of these materials, important for industrial and materials science applications (Dunkers & Ishida, 1999).

Biological Activity Studies

Benzoxazine derivatives, synthesized from eugenol, were evaluated for their biological activity using the brine shrimp lethality test. This research opens avenues for investigating the bioactivity of these compounds, which may have implications in pharmacology and toxicology (Rudyanto et al., 2014).

Hypolipidemic Properties

Another study highlighted the hypolipidemic properties of benzoxazin-4-ones, demonstrating their ability to affect plasma lipid levels, including hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating effects. This points to potential applications in the treatment of lipid disorders (Fenton et al., 1989).

Neuroprotective Activity

The neuroprotective activity of benzoxazine antioxidants was studied, with compounds proving effective in preventing ATP level falls due to hypoxia in astrocytes and protecting against brain lesions in a cerebral palsy model. This suggests their potential use in treating neurological conditions (Largeron et al., 2001).

Mechanism of Action

Target of Action

Compounds with similar structures have shown a broad range of biological activities, suggesting potential targets could be diverse .

Mode of Action

It’s worth noting that compounds with similar structures have shown to interact with their targets leading to various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways .

Result of Action

Compounds with similar structures have shown a variety of biological activities, suggesting that the effects could be diverse .

properties

IUPAC Name |

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-6-3-10-9(4-8(6)11)12-5-7(2)13-10/h3-4,7,12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUKZTVEFCFQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=C(C(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

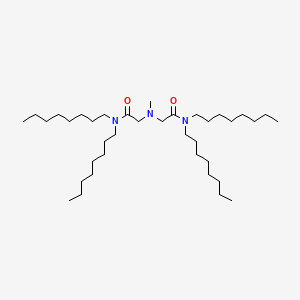

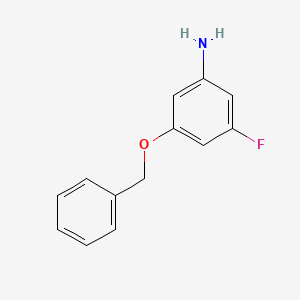

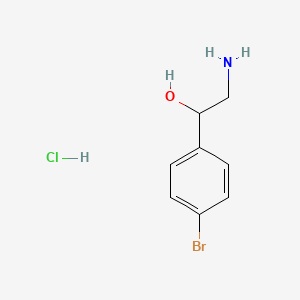

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376008.png)

![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)

![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)

![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)